

3,4-Dimethylbenzaldehyde structural isomers and their properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,4-Dimethylbenzaldehyde

Cat. No.: B1206508

[Get Quote](#)

An In-depth Technical Guide to the Structural Isomers of Dimethylbenzaldehyde for Researchers and Drug Development Professionals

Introduction: Beyond a Single Molecule

In the landscape of synthetic chemistry and pharmaceutical development, **3,4-Dimethylbenzaldehyde** (CAS 5973-71-7) is a valuable aromatic aldehyde, serving as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.^[1] It is a derivative of benzaldehyde and is involved in the production of resins and nucleation transparent agents.^[2] However, to fully leverage its synthetic potential and avoid pitfalls in research, it is crucial to understand its relationship with its structural isomers.

Structural isomers share the same molecular formula—in this case, C₉H₁₀O—but differ in the connectivity of their atoms. For dimethylbenzaldehyde, this manifests as different arrangements of the two methyl groups on the benzene ring relative to the aldehyde functional group. These seemingly minor structural shifts lead to significant variations in physical properties, chemical reactivity, and spectroscopic signatures. This guide provides a comprehensive analysis of the six structural isomers of dimethylbenzaldehyde, offering insights into their distinct properties, the theoretical principles governing their reactivity, and practical experimental protocols for their synthesis and analysis.

The Six Structural Isomers of Dimethylbenzaldehyde

The positional variance of the two methyl groups on the benzene ring gives rise to six unique structural isomers. Understanding their distinct structures is the first step in predicting their chemical behavior.

Structural Isomers of Dimethylbenzaldehyde

2,3-Dimethylbenzaldehyde

2,6-Dimethylbenzaldehyde

2,4-Dimethylbenzaldehyde

3,4-Dimethylbenzaldehyde

2,5-Dimethylbenzaldehyde

3,5-Dimethylbenzaldehyde

[Click to download full resolution via product page](#)

Caption: The six structural isomers of dimethylbenzaldehyde.

Comparative Physicochemical Properties

The physical properties of the isomers, such as boiling point and density, are influenced by the substitution pattern, which affects intermolecular forces like dipole-dipole interactions and van der Waals forces. The following table summarizes key quantitative data for each isomer, providing a basis for their differentiation and selection in experimental design.

Property	2,3-isomer	2,4-isomer	2,5-isomer	2,6-isomer	3,4-isomer	3,5-isomer
CAS Number	5779-93-1[3]	15764-16-6	5779-94-2[4]	1123-56-4[5]	5973-71-7	5779-95-3[6]
Molecular Weight	134.18 g/mol	134.18 g/mol	134.18 g/mol [7]	134.18 g/mol [8]	134.18 g/mol	134.18 g/mol [6]
Appearance	Clear Colorless Oil[9]	Colorless to pale yellow liquid[10]	Colorless to yellow liquid[11]	Colorless to pale yellow liquid[12]	Clear colorless to yellow liquid[2]	Colorless liquid[14]
Boiling Point (°C)	86-88 @ 10 mmHg[3][9]	102.5-103 @ 14 mmHg[10]	104.5-106.5 @ 14 mmHg[4]	230 (lit.)[5]	226 (lit.)[2]	232 (lit.)[6]
Melting Point (°C)	N/A	-9[15]	N/A	27-30[5]	N/A	9
Density (g/mL)	1.029 @ 25°C[3][9]	1.02 @ 20°C	0.95 @ 25°C[4]	~1.003 (Predicted)[5]	1.012 @ 25°C[2]	0.998 @ 25°C[6][16]
Refractive Index (n _{20/D})	1.553[3][9]	1.548-1.552[15]	1.544[4]	~1.548[5]	1.551[2]	1.538[6]
Solubility in Water	Not specified	Insoluble[1][5][17]	Not miscible[7]	Slightly soluble[5]	Insoluble[2][18]	Not miscible[16]

Causality of Reactivity: Electronic and Steric Effects

The reactivity of the aldehyde group is fundamentally governed by the electrophilicity of its carbonyl carbon. The methyl substituents modulate this reactivity through a combination of electronic and steric effects, with their positions on the ring being the determining factor.[19]

- Electronic Effects: Methyl groups are weakly electron-donating via an inductive effect (+I). This effect increases the electron density on the benzene ring, which can, in turn, reduce the partial positive charge on the carbonyl carbon.[19] When methyl groups are at the ortho or para positions (2-, 4-, 6-), they can also donate electron density through resonance, further deactivating the aldehyde towards nucleophilic attack. A meta substitution (3-, 5-), however, has a primarily inductive effect.[19]
- Steric Effects: The physical bulk of methyl groups, especially when located at the ortho positions (2- and 6-), creates steric hindrance. This obstruction impedes the approach of nucleophiles to the carbonyl carbon, significantly slowing down reaction rates.[19] Consequently, 2,6-Dimethylbenzaldehyde is often the least reactive of the isomers due to the pronounced steric shielding from two adjacent methyl groups.[19]

In contrast, 3,5-Dimethylbenzaldehyde lacks ortho-substituents, minimizing steric hindrance. The two meta-positioned methyl groups deactivate the ring only through inductive effects, making it generally more reactive than its ortho-substituted counterparts. The reactivity of the other isomers (2,3-, 2,4-, 2,5-, and 3,4-) is a nuanced balance of these competing effects.

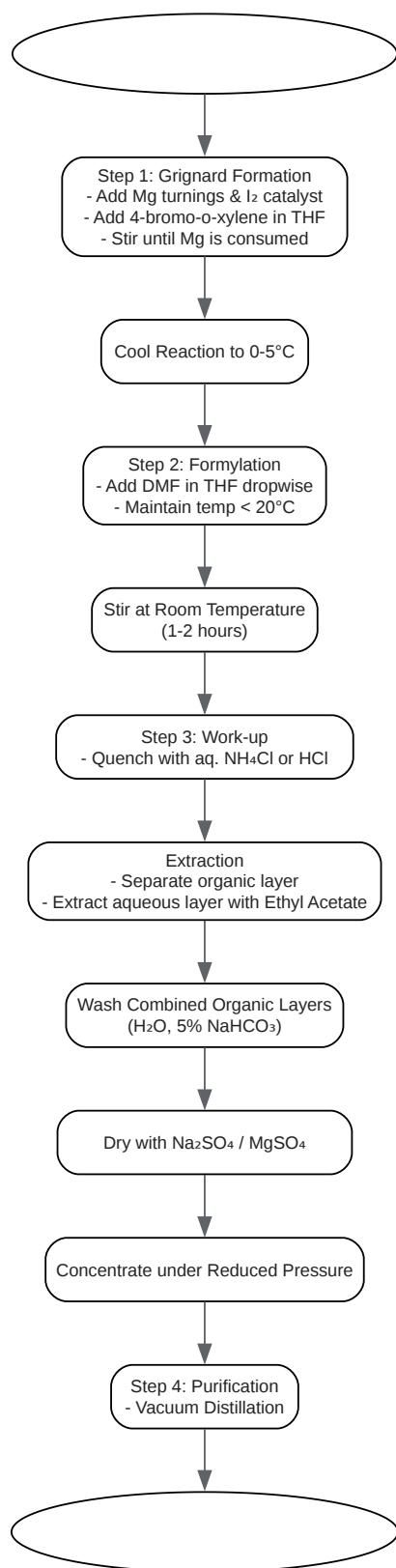
Synthesis and Experimental Protocols

A common and effective method for preparing dimethylbenzaldehydes is through the formylation of a corresponding Grignard reagent. The following protocol details the synthesis of **3,4-Dimethylbenzaldehyde** from 4-bromo-o-xylene, a process that exemplifies a robust and scalable approach.[20]

Protocol: Synthesis of 3,4-Dimethylbenzaldehyde via Grignard Reaction[23]

Objective: To synthesize **3,4-Dimethylbenzaldehyde** by forming a Grignard reagent from 4-bromo-o-xylene and subsequently formylating it with N,N-dimethylformamide (DMF).

Materials:


- 4-bromo-o-xylene
- Magnesium (Mg) turnings

- Iodine (catalytic amount)
- Tetrahydrofuran (THF), anhydrous
- N,N-dimethylformamide (DMF), anhydrous
- Hydrochloric acid (HCl), aqueous solution
- 5% Sodium bicarbonate (NaHCO₃) solution
- Saturated ammonium chloride (NH₄Cl) solution
- Ethyl acetate
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

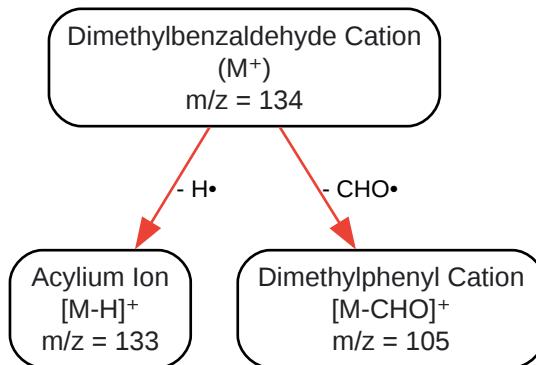
- Grignard Reagent Formation:
 - To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.
 - Add a small crystal of iodine to initiate the reaction.[20]
 - Add a solution of 4-bromo-o-xylene in anhydrous THF dropwise to the magnesium turnings. The reaction is exothermic and should be controlled to maintain a gentle reflux.
 - After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed. Cool the resulting Grignard reagent in an ice bath.
- Formylation:
 - Slowly add a solution of anhydrous DMF in anhydrous THF to the cooled Grignard reagent via the dropping funnel. Maintain the reaction temperature below 20°C (ideally 0-5°C) to prevent side reactions.[9][20]

- Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.[3][20]
- Work-up and Purification:
 - Quench the reaction by slowly pouring the mixture into a beaker of ice containing a saturated aqueous solution of ammonium chloride or dilute HCl.[3][20]
 - Transfer the mixture to a separatory funnel. Separate the organic layer.
 - Extract the aqueous layer with ethyl acetate.[3]
 - Combine all organic layers and wash sequentially with water and a 5% NaHCO₃ solution to remove acidic impurities.[20]
 - Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[3]
 - Purify the resulting crude **3,4-dimethylbenzaldehyde** by vacuum distillation.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **3,4-Dimethylbenzaldehyde**.

Spectroscopic Analysis for Isomer Differentiation


Distinguishing between the six isomers is critical for quality control and reaction monitoring. Mass spectrometry and NMR spectroscopy are powerful tools for this purpose.

Mass Spectrometry (MS)

Under electron ionization (EI), all dimethylbenzaldehyde isomers will exhibit a molecular ion peak (M^+) at m/z 134, corresponding to the molecular weight of $C_9H_{10}O$.^[21] The primary fragmentation pathways are characteristic of benzaldehydes:

- Loss of a hydrogen radical ($M-1$): This results in a stable acylium ion at m/z 133.^[21]
- Loss of a formyl radical (CHO , $M-29$): This cleavage yields a dimethylphenyl cation at m/z 105.^[21]

While these major fragments are common to all isomers, the relative intensities may vary slightly. The NIST Mass Spectrometry Data Center provides reference spectra for comparison.^[22]

[Click to download full resolution via product page](#)

Caption: Key fragmentation pathways for dimethylbenzaldehyde isomers in MS.

¹H NMR Spectroscopy

Proton NMR is arguably the most definitive method for distinguishing the isomers. The chemical shift of the aldehyde proton (~9.9-10.2 ppm) is easily identified. The key differences

lie in the aromatic region (7.0-7.8 ppm), where the number of signals, their chemical shifts, and their coupling patterns (splitting) are unique to each substitution pattern. For example:

- 3,5-Dimethylbenzaldehyde: Shows high symmetry. The two methyl groups are equivalent, and the three aromatic protons will appear as two signals (a 2H doublet and a 1H triplet, or similar simple pattern).
- 2,6-Dimethylbenzaldehyde: Also highly symmetric. The two methyl groups are equivalent, and the three aromatic protons will give a characteristic pattern.
- **3,4-Dimethylbenzaldehyde**: Asymmetric. It will show three distinct aromatic proton signals, each integrating to 1H, with specific ortho and meta coupling constants.[23]
- 2,4-Dimethylbenzaldehyde: The ¹H NMR spectrum shows distinct shifts for its three aromatic protons and two non-equivalent methyl groups.[24]

Applications in Research and Industry

The dimethylbenzaldehyde isomers are not end products but crucial building blocks.

- Pharmaceuticals: **3,4-Dimethylbenzaldehyde** is a precursor for synthesizing drugs, including antihypertensives and antioxidants.[1]
- Agrochemicals: These isomers serve as foundational structures for various herbicides and pesticides.[1]
- Fragrances & Flavors: They are used to synthesize specific scent molecules.[13][18] 2,4-Dimethylbenzaldehyde, for instance, is listed as a flavoring agent.[10][25]
- Polymers: **3,4-Dimethylbenzaldehyde** is a key raw material for the polyolefin transparent nucleating agent DMDBS.[26]

Conclusion

The six structural isomers of dimethylbenzaldehyde, while sharing a common molecular formula, are distinct chemical entities with unique physical properties and reactivities. The interplay of electronic and steric effects, dictated by the position of the two methyl groups, governs their behavior in chemical reactions. For researchers in drug development and

synthetic chemistry, a thorough understanding of these differences is not merely academic; it is essential for designing successful synthetic routes, predicting reaction outcomes, and ensuring the purity and identity of target molecules. The careful application of spectroscopic methods like NMR and MS, combined with a knowledge of their comparative properties, allows for the precise identification and utilization of the correct isomer for any given application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. nbino.com [nbino.com]
- 2. 3,4-Dimethylbenzaldehyde | 5973-71-7 [chemicalbook.com]
- 3. 2,3-Dimethylbenzaldehyde | 5779-93-1 [chemicalbook.com]
- 4. 2,5-Dimethylbenzaldehyde CAS#: 5779-94-2 [amp.chemicalbook.com]
- 5. 2,6-Dimethylbenzaldehyde | 1123-56-4 [chemicalbook.com]
- 6. 3,5-Dimethylbenzaldehyde 97 5779-95-3 [sigmaaldrich.com]
- 7. 2,5-Dimethylbenzaldehyde, 98% | Fisher Scientific [fishersci.ca]
- 8. 2,6-Dimethylbenzaldehyde (CAS 1123-56-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. 2,3-Dimethylbenzaldehyde CAS#: 5779-93-1 [m.chemicalbook.com]
- 10. 2,4-dimethyl benzaldehyde, 15764-16-6 [thegoodsentscompany.com]
- 11. 2,5-Dimethylbenzaldehyde | C9H10O | CID 22015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CAS 1123-56-4: 2,6-Dimethylbenzaldehyde | CymitQuimica [cymitquimica.com]
- 13. mgc-europe.de [mgc-europe.de]
- 14. Benzaldehyde, 3,5-dimethyl- | C9H10O | CID 34225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 2,4-Dimethylbenzaldehyde | C9H10O | CID 61814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 3,5-Dimethylbenzaldehyde | 5779-95-3 [chemicalbook.com]
- 17. 2,4-Dimethylbenzaldehyde (2,4-DBAL) | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]
- 18. 3,4-Dimethylbenzaldehyde (3,4-DBAL) | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]
- 19. benchchem.com [benchchem.com]
- 20. WO2016071920A2 - A process for preparation of 3,4-dimethylbenzaldehyde - Google Patents [patents.google.com]
- 21. benchchem.com [benchchem.com]
- 22. Benzaldehyde, 3,4-dimethyl- [webbook.nist.gov]
- 23. spectrabase.com [spectrabase.com]
- 24. 2,4-Dimethylbenzaldehyde(15764-16-6) 1H NMR spectrum [chemicalbook.com]
- 25. hmdb.ca [hmdb.ca]
- 26. CN1865211A - High purity 3,4-dimethyl benzaldehyde preparation method - Google Patents [patents.google.com]
- To cite this document: BenchChem. [3,4-Dimethylbenzaldehyde structural isomers and their properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1206508#3-4-dimethylbenzaldehyde-structural-isomers-and-their-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com